molecular formula C7H15ClN2O B1331529 1-Tert-butyl-3-(2-chloroethyl)urea CAS No. 13908-02-6

1-Tert-butyl-3-(2-chloroethyl)urea

Cat. No. B1331529
CAS RN: 13908-02-6
M. Wt: 178.66 g/mol
InChI Key: GKCWAQWESJZYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives involves a Claisen thermal rearrangement as a key step to synthesize the chromene core . This suggests that the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea could also involve multiple steps, possibly including rearrangement reactions to form the core structure.

Another related synthesis is that of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, where urea acts as a leaving group . This indicates that in the synthesis of urea derivatives, the urea moiety can be involved in substitution reactions, which could be relevant for the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea group, which consists of a carbonyl group flanked by two amine groups. The tert-butyl group is a bulky substituent that can influence the steric and electronic properties of the molecule. In the context of 1-Tert-butyl-3-(2-chloroethyl)urea, the tert-butyl group would be expected to affect the molecule's reactivity and possibly its conformation .

Chemical Reactions Analysis

The chemical reactions of tert-butyl-containing compounds and urea derivatives can be quite diverse. For example, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the generation of an N-tert-butyl group through the reaction of a dimethyliminium salt with methylmagnesium chloride . This indicates that tert-butyl groups can be introduced into a molecule through nucleophilic addition reactions. Such reactions could potentially be applied in the synthesis of 1-Tert-butyl-3-(2-chloroethyl)urea.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Tert-butyl-3-(2-chloroethyl)urea are not directly reported in the provided papers, we can infer that the presence of the tert-butyl group would likely make the compound less volatile and increase its steric bulk, affecting its solubility and reactivity. The chloroethyl group could make the compound susceptible to nucleophilic substitution reactions, which could be a consideration in its reactivity profile .

Scientific Research Applications

Antineoplastic Activities

1-Tert-butyl-3-(2-chloroethyl)ureas (CEUs) have shown promising activities in the field of anticancer research. They are a new class of potent antineoplastic agents, exhibiting cytotoxic effects on various cancer cells. The compound 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of CEU, has been extensively studied for its antineoplastic potential.

  • Cytotoxic and Antineoplastic Properties : CEUs, including tBCEU, display significant cytotoxicity against cancer cells. They act as alkylating agents, but interestingly, their cytotoxic effect is not due to DNA alkylation, unlike their parent molecule chloroethylnitrosourea (Maurizis et al., 1998).

  • Activity in Drug-Resistant Tumors : tBCEU has been found effective against tumor cell lines resistant to a wide range of anticancer drugs. This suggests its potential usefulness in treating cancers resistant to conventional therapies (C.-Gaudreault et al., 2004).

  • Effect on Microtubule and Cytoskeleton : tBCEU influences the synthesis of proteins like tubulin and vimentin, which are critical components of the cytoskeleton. This interference with the cytoskeleton suggests a possible mechanism for its antineoplastic activity (Poyet et al., 1993).

  • Antiangiogenic and Antitumoral Activities : Phenyl-3-(2-chloroethyl)ureas, including tBCEU, have been found to inhibit the migration and proliferation of endothelial and tumor cells. They disrupt microtubules, leading to altered nuclear morphology and cytoskeleton disruption, which contributes to their antiangiogenic and antitumoral properties (Petitclerc et al., 2004).

Other Medical Applications

Besides their role in cancer treatment, 1-Tert-butyl-3-(2-chloroethyl)urea compounds have been explored for other medical applications.

  • Potential in Treating Arrhythmias and Hypertension : Certain derivatives of 1,3-disubstituted ureas have demonstrated antiarrhythmic and hypotensive properties, indicating potential applications in cardiovascular diseases (Chalina et al., 1998).

  • Free Radical Scavenging : Compounds like T-0162, related structurally to 1-Tert-butyl-3-(2-chloroethyl)urea, have been shown to be effective free radical scavengers, suggesting their potential in reducing myocardial infarct size (Yamashita et al., 2000).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis and properties of 1-Tert-butyl-3-(2-chloroethyl)urea derivatives.

  • Synthesis Techniques : Novel methods have been developed for synthesizing derivatives of 1-Tert-butyl-3-(2-chloroethyl)urea, focusing on environmentally friendly and safer approaches (Bigi et al., 2000).

  • Structure-Activity Relationship : Understanding the chemical structure of these compounds helps in elucidating their mechanism of action and optimizing their pharmacological properties.

properties

IUPAC Name

1-tert-butyl-3-(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWAQWESJZYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303802
Record name 1-tert-butyl-3-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-(2-chloroethyl)urea

CAS RN

13908-02-6
Record name NSC162151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-3-(2-chloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-(2-chloroethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of t-butylamine (6.00 g, 82 mmol) in MeCN (120 mL) was treated with 2-chloroethylisocyanate (9.00 g, 85 mmol), stirred at RT for 1 h, and the resulting solid was collected via filtration to afford 1-(tert-butyl)-3-(2-chloroethyl)urea (12.2 g, 83%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 5.89 (t, J=5.9 Hz, 1 H), 5.82 (s, 1 H), 3.53 (t, J=6.2 Hz, 2 H), 3.24 (q, J=6.1 Hz, 2 H), 1.19 (s, 9 H); MS (ESI) m/z: 179.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl-3-(2-chloroethyl)urea
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl-3-(2-chloroethyl)urea
Reactant of Route 3
1-Tert-butyl-3-(2-chloroethyl)urea
Reactant of Route 4
1-Tert-butyl-3-(2-chloroethyl)urea
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl-3-(2-chloroethyl)urea
Reactant of Route 6
1-Tert-butyl-3-(2-chloroethyl)urea

Citations

For This Compound
6
Citations
RL Lucas, MK Zart, J Murkerjee, TN Sorrell… - Journal of the …, 2006 - ACS Publications
Metal ion function depends on the regulation of properties within the primary and second coordination spheres. An approach toward studying the structure−function relationships within …
Number of citations: 109 pubs.acs.org
F Giordanetto, A Wållberg, L Knerr, N Selmi… - Bioorganic & medicinal …, 2013 - Elsevier
The T-type calcium channel inhibitor Mibefradil was reported to protect the heart from atrial remodeling, a key process involved in the development of atrial fibrillation and arrhythmias. …
Number of citations: 8 www.sciencedirect.com
SK Barman, JR Jones, C Sun, EA Hill… - Journal of the …, 2019 - ACS Publications
The functionalization of C–H bonds is an essential reaction in biology and chemistry. Metalloenzymes that often exhibit this type of reactivity contain metal-oxido intermediates that are …
Number of citations: 42 pubs.acs.org
JR Jones - 2017 - escholarship.org
In biological systems, metalloproteins have evolved to carry out difficult chemical transformations with high activity and selectivity through control of the primary and secondary …
Number of citations: 2 escholarship.org
NS Sickerman - 2014 - search.proquest.com
In Nature, transition metal-containing enzymes have evolved to catalyze a wide variety of chemical reactions with astounding efficiencies and selectivities through precise control of their …
Number of citations: 2 search.proquest.com
CS Sun - 2021 - search.proquest.com
In nature, metalloproteins can perform difficult transformations with high selectivity and efficiency through precise control of the primary and secondary coordination sphere. Synthetic …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.